molecular formula C15H11N3O2S B2882801 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide CAS No. 338975-37-4

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide

Cat. No.: B2882801
CAS No.: 338975-37-4
M. Wt: 297.33
InChI Key: PXIWUOAGOVBNFJ-UHFFFAOYSA-N
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Description

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide typically involves the condensation of 2-aminobenzothiazine with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazine: A precursor in the synthesis of the target compound.

    Benzothiazole derivatives: Known for their diverse biological activities.

    Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide stands out due to its unique combination of benzothiazine and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(17-12-7-3-4-8-16-12)9-14-18-15(20)10-5-1-2-6-11(10)21-14/h1-8H,9H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIWUOAGOVBNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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